molecular formula C5H3F3N2OS B189693 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide CAS No. 360-31-6

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B189693
CAS RN: 360-31-6
M. Wt: 196.15 g/mol
InChI Key: WLPJORSRYZSOSK-UHFFFAOYSA-N
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Patent
US09284278B2

Procedure details

Into a 250 ml three-necked flask equipped with magnetic stirrer, thermometer, dropping funnel and nitrogen inlet, 5.0 g (49.9 mmol) of 2-aminothiazol and 14.3 g (99.85 mmol) of ethyltrifluoroacetate in 100 ml of tetrahydrofuran are introduced. A solution of 14.4 g (124.8 mmol) of potassium-t-butylate in 50 ml of tetrahydrofuran is added dropwise within 15 minutes to the stirred brown solution, whose internal temperature is kept in the range 20-25° C. using an ice bath. Stirring is continued for another 75 minutes, then 300 ml of a buffer solution is added and pH 7 is adjusted by addition of 2N aq. HCl. Extraction with 300 ml of ethyl acetate is carried through 3 times, the combined organic phases are washed with 250 250 ml of water, dried over MgSO4, and filtered. After evaporating the solvent, the crude product is recrystallized from 2-propanol, yielding 2.26 g of the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium-t-butylate
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([O:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])C.Cl>O1CCCC1>[F:12][C:11]([F:14])([F:13])[C:10]([NH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
potassium-t-butylate
Quantity
14.4 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
buffer solution
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml three-necked flask equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
is kept in the range 20-25° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction with 300 ml of ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with 250 250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC(C(=O)NC=1SC=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.